Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate
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Overview
Description
Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethyl ester group through a prop-2-enoate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate typically involves the esterification of 3-[4-(benzyloxy)phenyl]prop-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins can be used to facilitate the esterification process. The use of advanced purification techniques such as chromatography can ensure the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactive ester group.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release the corresponding acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate can be compared with other similar compounds such as:
Ethyl 3-[4-(methoxy)phenyl]prop-2-enoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 3-[4-(hydroxy)phenyl]prop-2-enoate: Contains a hydroxy group instead of a benzyloxy group.
Ethyl 3-[4-(methyl)phenyl]prop-2-enoate: Contains a methyl group instead of a benzyloxy group.
Biological Activity
Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C22H22O3
- CAS Number : 6172473
- Molecular Weight : 334.41 g/mol
The compound features a prop-2-enoate backbone with a benzyloxy substituent, which may enhance its biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the disk diffusion method. The results are summarized in Table 1.
Microorganism | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |
---|---|---|
Bacillus subtilis (Gram-positive) | 18 | 200 |
Pseudomonas aeruginosa (Gram-negative) | 15 | 200 |
Aspergillus niger (Fungal) | 12 | 200 |
These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria, which is critical for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways. A notable study reported the following results:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 28 |
These results indicate that this compound has a promising profile as an anticancer agent, particularly against cervical and breast cancer cells.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Oxidative Stress Induction : It can induce reactive oxygen species (ROS), leading to apoptosis in cancer cells.
- Interaction with Cellular Receptors : The benzyloxy group enhances binding to cellular receptors, modulating signaling pathways related to growth and apoptosis.
Case Studies
- Study on Antimicrobial Efficacy : A recent publication highlighted the efficacy of this compound against multi-drug resistant strains of bacteria, demonstrating its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .
- Anticancer Research : In a controlled study, the compound was administered to mice with induced tumors, resulting in significant tumor reduction compared to controls. Histological analysis indicated increased apoptosis and reduced proliferation markers in treated tissues .
Properties
IUPAC Name |
ethyl 3-(4-phenylmethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-2-20-18(19)13-10-15-8-11-17(12-9-15)21-14-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYBNMQBSPKPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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